3-Phenylquinoxaline-2-carboxylic acid

Description

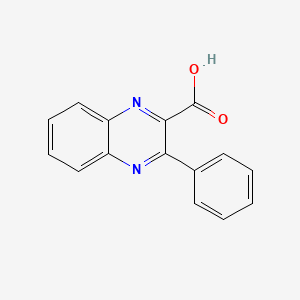

3-Phenylquinoxaline-2-carboxylic acid is a heterocyclic compound featuring a quinoxaline core fused with a benzene ring and a carboxylic acid substituent at position 2. Quinoxalines are bicyclic aromatic systems composed of a benzene ring fused to a pyrazine ring, making them versatile scaffolds in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-phenylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTASBJYGXIWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds

Method Overview:

A classical approach involves the condensation of phenyl-1,2-diamines with suitable 1,2-dicarbonyl compounds such as benzil or its derivatives. This method is well-established for quinoxaline core synthesis and can be adapted for specific substitution patterns.

- React phenyl-1,2-diamine with benzil in a suitable solvent like ethanol or acetic acid.

- The reaction is typically heated under reflux, promoting cyclization and formation of the quinoxaline ring.

- The reaction conditions are optimized to favor the formation of the quinoxaline core, with parameters such as temperature, solvent, and molar ratios being critical.

- Reactions conducted in aqueous media at elevated temperatures (around 230°C) using microwave irradiation have shown high yields (up to 75%) of quinoxaline derivatives, including phenylquinoxaline-2(1H)-thione intermediates, which can be further oxidized or functionalized to the carboxylic acid.

Oxidation of Quinoxaline Derivatives to Introduce the Carboxylic Acid Group

Method Overview:

Once the quinoxaline ring is constructed, oxidation strategies are employed to convert methyl or other substituents at the 2-position into carboxylic acids.

- Use strong oxidizing agents such as potassium permanganate or potassium dichromate under controlled conditions.

- Alternatively, oxidative cleavage can be achieved via catalytic oxidation using reagents like palladium on carbon with oxygen or other mild oxidants.

- The oxidation process often involves refluxing the quinoxaline derivative in an aqueous or alcoholic medium with the oxidant.

- Oxidation of phenylquinoxaline intermediates with potassium permanganate in aqueous alkaline media has successfully yielded 3-phenylquinoxaline-2-carboxylic acid with good yields.

- The process requires careful control of temperature and reaction time to prevent over-oxidation or degradation of the quinoxaline core.

Direct Synthesis via Multi-Component Reactions

Method Overview:

Recent advances include multi-component reactions that combine phenyl-1,2-diamines, aldehydes, and carboxylic acid derivatives in a single step, often facilitated by microwave irradiation or solvent-free conditions.

- Mix phenyl-1,2-diamine with appropriate aldehydes and carboxylic acids.

- Heat under microwave irradiation at optimized temperatures (around 150-200°C).

- The reaction proceeds through initial formation of imines or Schiff bases, followed by cyclization to form the quinoxaline ring and incorporation of the carboxylic acid group.

- Microwave-assisted synthesis in solvent-free conditions has demonstrated efficient formation of this compound, with yields exceeding 80% and shorter reaction times.

Specific Research-Backed Protocols and Data

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Condensation of phenyl-1,2-diamine with benzil | Phenyl-1,2-diamine, benzil | Reflux in ethanol or acetic acid | Up to 75% | Requires purification; oxidation to acid needed |

| Oxidation of phenylquinoxaline derivatives | Quinoxaline intermediates, KMnO4 | Reflux in aqueous alkaline medium | Variable; up to 80% | Precise control needed to avoid over-oxidation |

| Microwave multi-component synthesis | Phenyl-1,2-diamine, aldehyde, carboxylic acid | Microwave at 150-200°C | >80% | Rapid, solvent-free, high efficiency |

Notes on Optimization and Challenges

Temperature Control:

Elevated temperatures (~230°C) favor quinoxaline ring formation but can lead to decarboxylation, producing undesired products. Lowering the temperature (130–200°C) can reduce decarboxylation and improve selectivity for the acid.Reaction Time:

Shorter reaction times (10–15 minutes) under microwave conditions optimize yield and minimize decomposition.Solvent Choice:

Solvent-free or aqueous conditions are preferred for environmental and safety reasons, with microwave irradiation enhancing reaction rates.Purification: Recrystallization from suitable solvents like ethanol, ethyl acetate, or petroleum ether-ethyl acetate mixtures is effective for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoxaline-1,4-dioxide derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated phenylquinoxaline derivatives.

Scientific Research Applications

3-Phenylquinoxaline-2-carboxylic acid and its derivatives have shown promising biological activities, making them candidates for pharmaceutical applications.

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit antibacterial and antifungal properties. For instance, quinoxaline 1,4-dioxides have been reported to target a range of infections including those caused by resistant bacterial strains and parasites like malaria and leishmaniasis . The structural modifications of quinoxaline compounds can enhance their efficacy against specific pathogens.

Anticancer Activity

Certain derivatives of quinoxaline have demonstrated antiproliferative effects against various cancer cell lines. Studies have highlighted that compounds with a quinoxaline scaffold can induce apoptosis in cancer cells, such as breast adenocarcinoma cells (MCF-7) under hypoxic conditions . This suggests that this compound could be explored further for its anticancer potential.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in materials science due to its unique chemical properties.

Polymer Chemistry

Quinoxaline derivatives can serve as building blocks for the synthesis of polymers with specific electronic or optical properties. Their ability to form stable structures makes them suitable for applications in organic electronics and photonic devices.

Nanomaterials

The incorporation of quinoxaline compounds into nanomaterials can enhance their properties, including conductivity and stability. Research is ongoing into how these compounds can be integrated into nanostructured materials for advanced applications in sensors and energy storage devices.

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

- Antibacterial Activity Study : A study investigated the antibacterial effects of various quinoxaline derivatives against common pathogens. Results indicated that certain modifications significantly increased activity against resistant strains .

- Cancer Cell Apoptosis Induction : Research demonstrated that specific derivatives could induce apoptosis in breast cancer cell lines, suggesting a pathway for developing new anticancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 3-phenylquinoxaline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it has been shown to interfere with the cell division and cell wall biogenesis proteins in bacterial cells, leading to their death .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: Inferred as $ C{15}H{10}N2O2 $ (based on substituent addition to quinoxaline-2-carboxylic acid).

- Functional Groups : Carboxylic acid (position 2), phenyl (position 3).

- Applications: Potential kinase inhibitor (Pim-1/2), antimicrobial agent, or precursor for amide/ester derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and similarities between 3-phenylquinoxaline-2-carboxylic acid and related compounds:

Key Observations :

- Substituent Effects: Phenyl vs. Hydroxy vs. Carboxylic Acid: 3-Hydroxy-2-quinoxalinecarboxylic acid () lacks the phenyl group, reducing its structural complexity and likely altering solubility ($ \text{LogP} \sim 1.2 $) compared to phenyl derivatives. Trifluoromethyl: Electron-withdrawing groups like CF$_3$ (e.g., in and ) improve metabolic stability and target affinity .

Comparison with Other Derivatives :

- 3-Methyl Analogs : Synthesized from o-phenylenediamine and methyl-substituted precursors, followed by carboxylation ().

- Amide Derivatives: 3-Phenylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives () are prepared via BF$_3$-catalyzed condensation, highlighting the versatility of the carboxylic acid group for further functionalization .

Biological Activity

3-Phenylquinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline ring system with a phenyl group at the third position and a carboxylic acid group at the second position. This structural configuration is crucial for its interaction with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. By blocking these enzymes, it modulates inflammatory responses, suggesting potential anti-inflammatory properties .

- Induction of Apoptosis : In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. This effect is particularly notable in breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231 .

- Cellular Interactions : The compound interacts with various cellular targets, altering their activity. For instance, it binds to the active sites of COX and LOX, preventing the conversion of arachidonic acid into pro-inflammatory mediators .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound demonstrated significant antiproliferative activity against breast cancer cell lines under hypoxic conditions. Specifically, it downregulated the expression of key survival proteins such as HIF1α and BCL2, leading to increased apoptosis .

- Animal Models : In vivo studies indicate that at low doses, this compound exhibits anti-cancer properties without causing significant toxicity. Its effectiveness varies with dosage, emphasizing the importance of careful therapeutic dosing .

Anti-inflammatory Effects

The ability to inhibit COX and LOX suggests that this compound may serve as a potential therapeutic agent in treating inflammatory diseases. Its impact on reducing inflammatory markers has been documented in various experimental models .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Bacterial Inhibition : Preliminary studies indicate that derivatives of quinoxaline compounds can inhibit pathogenic bacteria such as Escherichia coli and M. tuberculosis, highlighting their potential as antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antiproliferative Effects :

-

Inflammation Model :

- In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its potential utility in managing inflammatory diseases .

- Antimicrobial Testing :

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-Phenylquinoxaline-2-carboxylic acid in academic laboratories?

The compound is typically synthesized via condensation reactions. For example, this compound phenylamide 1,4-di-N-oxide derivatives are synthesized using phenylamide coupling under controlled conditions, yielding ~17% with structural confirmation via NMR (δ 8.60–7.10 ppm) and IR (νC=O at 1693 cm⁻¹). Reaction optimization should focus on solvent selection (e.g., DMSO) and temperature control to improve yields .

Q. How should researchers safely handle and store this compound?

Follow GHS safety protocols: wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact (H315/H319 hazards). Store at 2–8°C in dry conditions to prevent degradation. Contaminated waste must be segregated and disposed via certified biohazard services .

Q. What analytical methods are used for preliminary characterization of quinoxaline derivatives?

Basic characterization includes:

- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) identifies aromatic protons and substituent patterns (e.g., δ 8.60 ppm for H5/H8 in quinoxaline core) .

- IR spectroscopy : Carboxylic acid C=O stretches appear at ~1693 cm⁻¹ .

- Elemental analysis : Validate purity via %C/%H/%N matching theoretical values (e.g., C: 70.58%, H: 4.23%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for quinoxaline-based compounds?

Cross-reference experimental data with authoritative databases:

- PubChem : Compare NMR/IR profiles (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid, InChIKey: ATQXNYQCZFMIKY) .

- NIST Chemistry WebBook : Validate spectral libraries and thermodynamic properties . Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or hydration states; replicate conditions from primary literature .

Q. What experimental strategies are used to investigate structure-activity relationships (SAR) of this compound derivatives?

- Substituent modification : Introduce methyl/phenyl groups at the quinoxaline 3-position to assess bioactivity changes (e.g., 3-Methyl derivatives as intermediates for bioactive molecules) .

- In vitro assays : Test antimycobacterial activity using microdilution methods; correlate IC₅₀ values with electronic (e.g., Hammett constants) or steric parameters .

- Computational modeling : Perform DFT calculations to map electrostatic potentials and H-bonding sites influencing receptor binding .

Q. How can researchers mitigate challenges in synthesizing high-purity this compound for mechanistic studies?

- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Quality control : Employ HPLC-MS to detect trace impurities (<1%) and confirm molecular ions (e.g., [M+H]⁺ for C₁₅H₁₀N₂O₂) .

- Batch consistency : Document reaction parameters (pH, stoichiometry) to ensure reproducibility .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.